1,2-Dibromofluoroethylene

Übersicht

Beschreibung

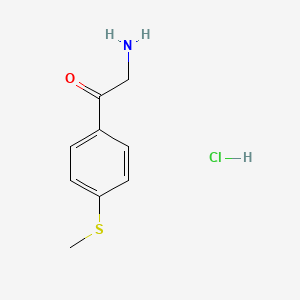

1,2-Dibromofluoroethylene (DBFE) is a halogenated organic compound with the molecular formula C2HBr2F . It has a molecular weight of 203.84 g/mol .

Molecular Structure Analysis

The molecular structure of DBFE includes two bromine atoms and one fluorine atom attached to a two-carbon backbone . The IUPAC name for DBFE is (E)-1,2-dibromo-1-fluoroethene .Physical And Chemical Properties Analysis

DBFE has a molecular weight of 203.84 g/mol . Other specific physical and chemical properties of DBFE are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Enantioselective Bromocyclization of Difluoroalkenes : This strategy accesses RCF2Br-containing heterocycles through regio- and enantioselective bromocyclization of difluoroalkenes, enabled by chiral anion phase-transfer catalysis. The synthetic versatility of CF2Br intermediates is highlighted, showcasing the creation of enantioenriched α,α-difluoromethylene-containing products (Miller et al., 2020).

Catalytic Synthesis of CF2-Skipped 1,4-Diynes : An efficient method for synthesizing CF2-skipped 1,4-diynes through palladium-catalyzed cross-coupling has been developed. This method shows high functional group tolerance and broad substrate scope, leading to important difluorinated molecules relevant in medicinal chemistry (Guo et al., 2017).

Materials Science

Manufacture of Polymers : 1,1-Difluoroethylene is used in producing polyvinylidene fluoride, a thermal, chemical, and UV light–resistant agent. It serves as an anticorrosive agent and insulator, with primary exposure through inhalation (Thakore & Mehendale, 2014).

Polymer Synthesis and Characterization : New derivatives of poly-p-phenylene have been synthesized to bridge the gap between other polymeric materials, demonstrating suitability for blue-light-emitting materials in polymer light-emitting diodes (Setayesh et al., 2000).

Environmental and Sustainability Studies

Utilization of Trifluoromethane : This research focuses on converting trifluoromethane, a greenhouse gas from polytetrafluoroethylene manufacture, into valuable fluorinated compounds. It employs a flow reactor setup for direct and complete consumption of trifluoromethyl carbanion, demonstrating modern chemical research's drive for sustainability (Musio et al., 2018).

Groundwater Contamination from Leaded-Gasoline Additives : Research on the historical use of 1,2-dibromoethane in lead-based petroleum additives reveals its persistence as a contaminant in US public drinking water systems. This highlights the environmental impact and health concerns associated with its use (Falta et al., 2005).

Eigenschaften

IUPAC Name |

(E)-1,2-dibromo-1-fluoroethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2F/c3-1-2(4)5/h1H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTXQCIMTFGPTM-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\F)/Br)\Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B3131687.png)

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide](/img/structure/B3131699.png)

![(NE)-N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B3131722.png)